molecular formula C8H15NO4 B14249481 1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 215725-11-4

1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B14249481
CAS No.: 215725-11-4
M. Wt: 189.21 g/mol
InChI Key: YOYUKMUNSDJLHM-FXQIFTODSA-N
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Description

1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a compound with a complex structure that includes multiple hydroxyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one typically involves the use of starting materials that contain the necessary functional groups. The synthetic route may include steps such as:

  • Protection and deprotection of hydroxyl groups
  • Formation of the piperidine ring
  • Introduction of the ethanone moiety

Common reagents used in these reactions include protecting agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) and deprotecting agents like tetrabutylammonium fluoride (TBAF). The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones or carboxylic acids, while reduction of the ethanone moiety can yield alcohols.

Scientific Research Applications

1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]methyl-2-pyrrolidinecarboxylic acid
  • 1-(pyridin-4-yl)ethan-1-one
  • 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

215725-11-4

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

1-[(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C8H15NO4/c1-5(11)9-2-6(4-10)8(13)7(12)3-9/h6-8,10,12-13H,2-4H2,1H3/t6-,7-,8-/m0/s1

InChI Key

YOYUKMUNSDJLHM-FXQIFTODSA-N

Isomeric SMILES

CC(=O)N1C[C@H]([C@@H]([C@H](C1)O)O)CO

Canonical SMILES

CC(=O)N1CC(C(C(C1)O)O)CO

Origin of Product

United States

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